4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride

Descripción

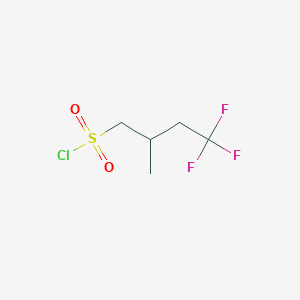

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a butane backbone substituted with a trifluoromethyl (CF₃) group at the 4th carbon and a methyl (CH₃) group at the 2nd position. Its molecular formula is C₅H₈ClF₃O₂S, with a calculated molecular weight of 224.52 g/mol. Sulfonyl chlorides like this compound are highly reactive intermediates, widely used in synthesizing sulfonamides, agrochemicals, and pharmaceuticals due to their ability to act as electrophiles in nucleophilic substitution reactions .

Propiedades

IUPAC Name |

4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O2S/c1-4(2-5(7,8)9)3-12(6,10)11/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFSKSBXIQVYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:

C5H9F3O+SOCl2→C5H8ClF3O2S+HCl+SO2

This reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

Primary and secondary amines react with 4,4,4-trifluoro-2-methylbutane-1-sulfonyl chloride to form stable sulfonamides:

This reaction is typically carried out in dichloromethane or THF under basic conditions (e.g., pyridine) to neutralize HCl byproducts .

Reaction with Alcohols

Sulfonate esters are formed via alcoholysis:

The trifluoromethyl group enhances the electrophilicity of the sulfur atom, accelerating reaction rates compared to non-fluorinated analogs .

Hydrolysis

Hydrolysis in aqueous media proceeds via a two-step mechanism:

-

Nucleophilic attack : Water displaces chloride to form a sulfonic acid intermediate.

-

Proton transfer : Stabilization of the intermediate yields 4,4,4-trifluoro-2-methylbutane-1-sulfonic acid.

Kinetic Data

| Solvent System | Rate Constant (×10⁻⁴ s⁻¹) | Temperature (°C) |

|---|---|---|

| 70% HFIP–30% H₂O | 46.1 ± 2.3 | 25 |

| 50% HFIP–50% H₂O | 72.4 ± 2.0 | 25 |

| Pure H₂O | 4.4 ± 0.3 | 25 |

Hexafluoroisopropanol (HFIP) accelerates hydrolysis due to its high ionizing power .

Elimination Reactions

Under strongly basic or high-temperature conditions, the compound undergoes elimination to form 3,3,4-trifluoro-2-methyl-1-butene and sulfur dioxide:

This pathway competes with substitution in polar aprotic solvents like DMF .

Comparative Reactivity

The trifluoromethyl group significantly enhances reactivity compared to non-fluorinated sulfonyl chlorides:

| Compound | Relative Rate (k/k₀) | Solvent |

|---|---|---|

| This compound | 1.00 | H₂O |

| Butane-1-sulfonyl chloride | 0.22 | H₂O |

| 2-Methylpropane-1-sulfonyl chloride | 0.17 | H₂O |

Data extrapolated from solvolysis studies of analogous compounds .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Reagent in Synthesis:

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride serves as an important reagent in the synthesis of various organic compounds. Its ability to introduce sulfonyl groups into molecules facilitates the formation of sulfonamides and other derivatives, which are crucial in pharmaceutical chemistry.

2. Electrophilic Reactivity:

The trifluoromethyl group significantly increases the electrophilicity of the compound, making it effective in reactions such as:

- Nucleophilic Substitution: It reacts readily with nucleophiles to form sulfonamides.

- Formation of Urea Derivatives: The compound can be used to synthesize urea derivatives that exhibit enhanced biological activities due to the presence of both sulfonyl and trifluoromethyl groups .

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds containing the trifluoromethyl and sulfonyl groups demonstrate significant antimicrobial properties. A study reported that aryl-urea derivatives synthesized from this compound exhibited high antibacterial activity against strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .

2. Anti-Cancer Properties:

Compounds derived from this compound have shown promising results in anti-cancer studies. For instance, certain urea derivatives demonstrated IC50 values better than standard chemotherapeutic agents like Doxorubicin against various human cancer cell lines . The presence of the trifluoromethyl group is believed to enhance the biological activity of these compounds.

Case Studies

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and function .

Comparación Con Compuestos Similares

Table 1: Key Properties of Sulfonyl Compounds

Reactivity and Stability

- Electron-Withdrawing Effects: The CF₃ group in the target compound enhances electrophilicity at the sulfur center compared to non-fluorinated analogs like methanesulfonyl chloride. This increases its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) but may also accelerate hydrolysis in humid environments .

Research Findings and Challenges

- Environmental Impact : Fluorinated sulfonyl compounds may pose persistence challenges, necessitating studies on degradation pathways .

- Performance in Reactions : Compared to 4-methylsulfonylbenzyl bromide , the target compound’s aliphatic chain may reduce aromatic stabilization, affecting stability in storage .

Actividad Biológica

4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride is an organofluorine compound characterized by its trifluoromethyl and sulfonyl chloride functional groups. Its molecular formula is C5H8ClF3O2S. This compound has garnered attention in both organic synthesis and biological research due to its unique reactivity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4,4,4-trifluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction can be summarized as follows:

This reaction typically occurs at low temperatures to maximize yield and prevent decomposition.

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating various chemical transformations that can modify biomolecules. Such modifications can impact enzyme activity and receptor interactions, making this compound a valuable tool in biological research .

Enzyme Inhibition

Research has indicated that sulfonyl chlorides like this compound can inhibit various enzymes. For instance, studies on related sulfonyl fluorides have shown their potential to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. These inhibitors demonstrated selective binding to FAAH over other serine hydrolases, suggesting a promising avenue for therapeutic applications in pain management and inflammation .

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties. A study examined derivatives of sulfonyl compounds with similar functional groups and found significant antibacterial activity against pathogens such as E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong potential for development into antimicrobial agents .

Anticancer Properties

The anticancer potential of compounds related to this compound has been explored in various studies. For example, certain derivatives exhibited IC50 values that surpassed those of established chemotherapeutics like Doxorubicin across multiple cancer cell lines. Specific mechanisms identified include downregulation of critical oncogenes such as EGFR and KRAS, highlighting the compound's ability to influence cancer cell proliferation and survival pathways .

Case Study 1: Inhibition of FAAH

In a detailed study involving sulfonyl fluoride inhibitors of FAAH, it was revealed that these compounds could effectively reduce enzyme activity through competitive inhibition. The selectivity for FAAH suggests potential therapeutic applications in managing endocannabinoid levels in the body .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial effects of various sulfonyl derivatives against a range of bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial potency, with MIC values as low as 4.88 µg/mL against B. mycoides and E. coli. This positions such compounds as candidates for further development into new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride | C5H9ClF2O2S | Moderate enzyme inhibition | Selective for specific serine hydrolases |

| 4-Tolyl sulfonyl isocyanate | C8H8ClF3O2S | Antibacterial properties | Effective against multiple pathogens |

| Sulfonyl fluorides | Varies | Inhibition of FAAH | Selective binding affinity observed |

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,4-Trifluoro-2-methylbutane-1-sulfonyl chloride, and how does the trifluoromethyl group influence reaction conditions?

- Methodological Answer : The compound can be synthesized via oxidation of the corresponding thiol precursor (e.g., 4,4,4-trifluoro-2-methylbutane-1-thiol) using chlorine gas or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. The trifluoromethyl group increases steric hindrance and electron-withdrawing effects, necessitating longer reaction times (12–24 hours) and low temperatures (0–5°C) to minimize side reactions like overoxidation or decomposition. Purity is typically assessed via GC (>93% purity, as seen in fluorinated sulfonates in ) or ¹⁹F NMR to confirm the absence of unreacted intermediates .

Q. What purification strategies are effective for isolating this compound, given its sensitivity to hydrolysis?

- Methodological Answer : Due to its hydrolytic instability, purification should be performed under inert atmospheres (argon/nitrogen) using anhydrous solvents. Fractional distillation or column chromatography with silica gel (hexane:ethyl acetate, 9:1) is recommended. Confirmation of purity via ¹H/¹⁹F NMR and FT-IR (S=O stretching at ~1370–1350 cm⁻¹) is critical. Evidence from fluorinated sulfonamides (e.g., [306974-19-6] in ) suggests that trace moisture can lead to sulfonic acid byproducts, necessitating rigorous drying .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methyl groups impact the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the sulfur center via strong electron-withdrawing effects, while the adjacent methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies using UV-Vis or stopped-flow techniques can monitor reaction rates with amines or alcohols. For example, analogous fluorinated sulfonyl chlorides (e.g., [90218-71-6] in ) exhibit reduced reactivity with tertiary amines compared to primary amines due to steric clashes .

Q. What spectroscopic and computational methods are most reliable for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- ¹⁹F NMR : The CF₃ group resonates at δ -60 to -70 ppm (referencing CFCl₃), with splitting patterns revealing coupling to adjacent protons.

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts bond angles and charges, aiding in understanding electrophilic behavior.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (as in ) can confirm molecular weight (MW 238.6 g/mol) and fragmentation pathways, though fluorinated compounds often exhibit complex fragmentation .

Q. How does thermal stability vary under different storage conditions, and what decomposition pathways are observed?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~120°C, with mass loss attributed to SO₂ and HCl release. Accelerated stability studies (40°C/75% RH) over 4 weeks reveal hydrolysis to 4,4,4-trifluoro-2-methylbutane-1-sulfonic acid. Comparative data from nonafluoro-butanesulfonic acid derivatives (e.g., [68734-62-3] in ) suggest fluorinated chains enhance thermal stability but increase hygroscopicity .

Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can researchers resolve this?

- Methodological Answer : Contradictions arise from varying moisture content in solvents. Systematic solubility tests in dried DMF, DMSO, and THF (Karl Fischer titration to confirm <50 ppm H₂O) should be performed. For example, fluorinated sulfonamides (e.g., [179005-07-3] in ) show improved solubility in DMF compared to DMSO due to reduced hydrogen bonding .

Analytical Challenges

Q. What strategies mitigate interference from fluorinated byproducts in chromatographic analyses?

- Methodological Answer : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase improves separation of fluorinated analogs. GC-MS with a mid-polarity column (e.g., DB-35) resolves volatile byproducts. Evidence from perfluoroalkyl sulfonates (e.g., [220133-51-7] in ) highlights the need for low-column temperatures (<150°C) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.